molecular formula C14H12N2O2 B270664 N-(2-acetylphenyl)nicotinamide

N-(2-acetylphenyl)nicotinamide

Cat. No. B270664
M. Wt: 240.26 g/mol
InChI Key: UXTFMNPOJWDPSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-acetylphenyl)nicotinamide, also known as NAPA, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound is a derivative of nicotinamide, which is a form of vitamin B3. NAPA has been studied for its ability to modulate various biological processes, including inflammation, oxidative stress, and cellular signaling pathways.

Mechanism of Action

The mechanism of action of N-(2-acetylphenyl)nicotinamide is not fully understood, but it is thought to involve the modulation of various cellular signaling pathways. One proposed mechanism is the inhibition of NF-κB, which is a transcription factor involved in the regulation of inflammatory responses. N-(2-acetylphenyl)nicotinamide has also been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects
N-(2-acetylphenyl)nicotinamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the activation of immune cells. Additionally, N-(2-acetylphenyl)nicotinamide has been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase, which can help to reduce oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-acetylphenyl)nicotinamide in lab experiments is its low toxicity. It has been shown to have a high safety profile in animal studies, with no significant adverse effects observed. Additionally, N-(2-acetylphenyl)nicotinamide is relatively easy to synthesize and purify, which makes it a cost-effective option for research. One limitation of using N-(2-acetylphenyl)nicotinamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on N-(2-acetylphenyl)nicotinamide. One area of interest is the development of novel drug formulations that can improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the precise mechanisms of action of N-(2-acetylphenyl)nicotinamide and its potential therapeutic applications in various disease states. Finally, there is a need for clinical trials to evaluate the safety and efficacy of N-(2-acetylphenyl)nicotinamide in humans.

Synthesis Methods

N-(2-acetylphenyl)nicotinamide can be synthesized through a multi-step process starting with 2-acetylaniline and nicotinic acid. The final product is obtained through a coupling reaction between the two precursors, followed by purification and characterization.

Scientific Research Applications

N-(2-acetylphenyl)nicotinamide has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as arthritis and asthma. Additionally, N-(2-acetylphenyl)nicotinamide has been studied for its ability to modulate oxidative stress, which is implicated in the pathogenesis of many chronic diseases.

properties

Product Name

N-(2-acetylphenyl)nicotinamide

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

IUPAC Name

N-(2-acetylphenyl)pyridine-3-carboxamide

InChI

InChI=1S/C14H12N2O2/c1-10(17)12-6-2-3-7-13(12)16-14(18)11-5-4-8-15-9-11/h2-9H,1H3,(H,16,18)

InChI Key

UXTFMNPOJWDPSI-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=CC=C1NC(=O)C2=CN=CC=C2

Canonical SMILES

CC(=O)C1=CC=CC=C1NC(=O)C2=CN=CC=C2

Origin of Product

United States

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